

"5-chloropicolinoyl chloride" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-chloropicolinoyl chloride*

Cat. No.: B137333

[Get Quote](#)

Technical Guide: 5-Chloropicolinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and synthetic applications of **5-chloropicolinoyl chloride**. The data is presented in a structured format to facilitate its use in a research and development setting.

Core Compound Data

5-Chloropicolinoyl chloride is a reactive acyl chloride derivative of picolinic acid. It serves as a key intermediate in the synthesis of a variety of organic compounds, particularly in the development of pharmaceutical and agrochemical agents.

Property	Value	Citations
Molecular Formula	C ₆ H ₃ Cl ₂ NO	[1] [2] [3]
Molecular Weight	176.00 g/mol	[2] [3]
CAS Number	128073-03-0	[1] [2] [3]

Experimental Protocols

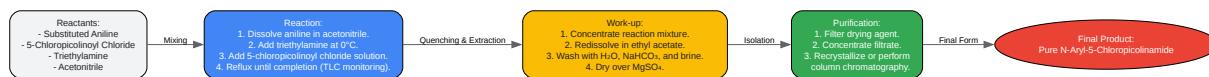
A primary application of **5-chloropicolinoyl chloride** is in the synthesis of N-substituted picolinamides through the Schotten-Baumann reaction. This reaction involves the acylation of a primary or secondary amine with the acyl chloride in the presence of a base. The following protocol details the synthesis of a specific N-aryl picolinamide.

Synthesis of 5-chloro-N-(substituted-phenyl)picolinamide

This procedure outlines the reaction of **5-chloropicolinoyl chloride** with a substituted aniline in the presence of a base to form the corresponding amide.

Materials:

- **5-Chloropicolinoyl chloride**
- Substituted aniline (e.g., 4-aminophenol)
- Triethylamine (Et_3N) or Pyridine
- Anhydrous acetonitrile (CH_3CN) or Dichloromethane (DCH_2)
- Deionized water
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Filtration apparatus


Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous acetonitrile.
- Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 equivalents) dropwise with stirring.
- Acylation: To the stirred solution, add a solution of **5-chloropicolinoyl chloride** (1.05 equivalents) in anhydrous acetonitrile dropwise via a dropping funnel, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Work-up:
 - Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvent.
 - Redissolve the residue in a suitable organic solvent such as ethyl acetate.
 - Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by a suitable method, such as recrystallization or column chromatography on silica gel, to yield the pure N-aryl-5-chloropicolinamide.

Visualizations

Experimental Workflow for the Synthesis of N-Aryl-5-Chloropicolinamide

The following diagram illustrates the key steps in the synthesis of an N-aryl-5-chloropicolinamide from **5-chloropicolinoyl chloride** and a substituted aniline.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for amide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of substituted quinolines by electrophilic cyclization of N-(2-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["5-chloropicolinoyl chloride" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b137333#5-chloropicolinoyl-chloride-molecular-weight-and-formula\]](https://www.benchchem.com/product/b137333#5-chloropicolinoyl-chloride-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com